5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C10H13N3O. This compound is characterized by the presence of a pyridine ring substituted with a methoxypropan-2-ylamino group and a carbonitrile group. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyridine ring and are known for their kinase inhibitory properties
Uniqueness
5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-ylamino group enhances its solubility and bioavailability, making it a valuable compound for research and development .
Biological Activity
5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile (CAS No. 1545275-18-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methoxypropan-2-yl amino group and a carbonitrile functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral effects.
- Chemical Formula : C₁₀H₁₃N₃O
- Molecular Weight : 191.23 g/mol
- Structure : The compound contains a pyridine ring with a carbonitrile and an amino group substituted by a methoxypropan-2-yl moiety.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The following table summarizes key findings from relevant studies:
Cell Line | IC₅₀ (μM) | Effect |
---|---|---|
LN-229 (Glioblastoma) | 0.4 | Strong inhibition |
HCT-116 (Colorectal) | 0.7 | Moderate inhibition |
NCI-H460 (Lung Carcinoma) | 1.0 | Mild inhibition |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against glioblastoma and colorectal carcinoma cell lines, suggesting its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. The findings are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM | Activity |
---|---|---|
E. coli | 32 | Moderate activity |
Staphylococcus aureus | >100 | No significant activity |
The compound demonstrated moderate antibacterial activity against E. coli but lacked effectiveness against Staphylococcus aureus, indicating selective antibacterial properties .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival, potentially through inhibition of specific enzymes or receptors associated with cancer growth.
Case Studies
Recent studies have highlighted the potential of pyridine derivatives in drug development. For instance, amidino-substituted imidazo[4,5-b]pyridines have shown strong antiproliferative activity across various cancer cell lines, suggesting that modifications similar to those in this compound could yield compounds with enhanced therapeutic profiles .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(1-methoxypropan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3 |
InChI Key |
UIDYHBVRPVXRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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